![molecular formula C57H84O6 B12713518 1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] CAS No. 94200-41-6](/img/structure/B12713518.png)
1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central isopropylidene group flanked by p-phenyleneoxy groups, which are further connected to tri-sec-butylphenoxy groups via propan-2-ol linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] typically involves multi-step organic reactions The process begins with the preparation of the isopropylidene bisphenol intermediate, which is then reacted with p-phenyleneoxy groups under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] involves its interaction with specific molecular targets and pathways. The compound’s bulky structure allows it to fit into enzyme active sites, potentially inhibiting their activity. Additionally, its phenolic groups can participate in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-mercaptopropan-2-ol]
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-chloropropan-2-ol]
- 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-bromopropan-2-ol]
Uniqueness
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] stands out due to its tri-sec-butylphenoxy groups, which impart unique steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94200-41-6 |
|---|---|
Formule moléculaire |
C57H84O6 |
Poids moléculaire |
865.3 g/mol |
Nom IUPAC |
1-[4-[2-[4-[2-hydroxy-3-[2,4,6-tri(butan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[2,4,6-tri(butan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C57H84O6/c1-15-37(7)43-29-51(39(9)17-3)55(52(30-43)40(10)18-4)62-35-47(58)33-60-49-25-21-45(22-26-49)57(13,14)46-23-27-50(28-24-46)61-34-48(59)36-63-56-53(41(11)19-5)31-44(38(8)16-2)32-54(56)42(12)20-6/h21-32,37-42,47-48,58-59H,15-20,33-36H2,1-14H3 |
Clé InChI |
SLDYGTLMRKOBSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=C(C(=C1)C(C)CC)OCC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(COC4=C(C=C(C=C4C(C)CC)C(C)CC)C(C)CC)O)O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)

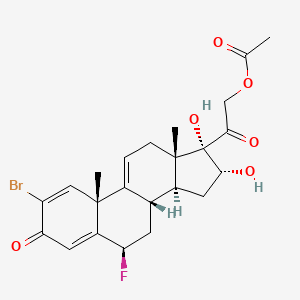
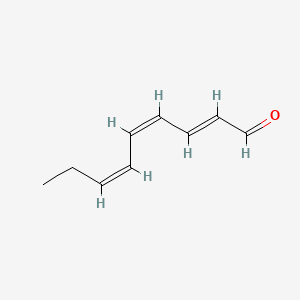

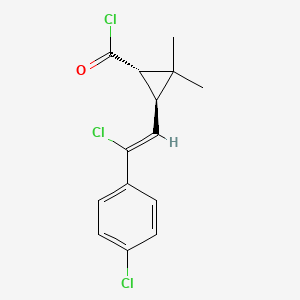
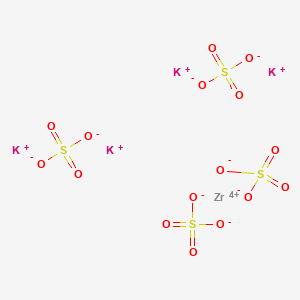

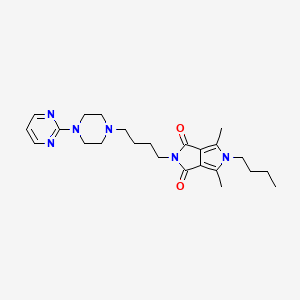
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

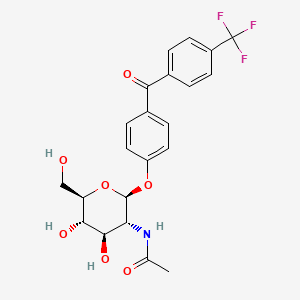
![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
